molecular formula C22H19Cl2INOP B13141002 (1-Acetamido-2,2-dichloroethenyl)(triphenyl)phosphanium iodide CAS No. 55630-04-1

(1-Acetamido-2,2-dichloroethenyl)(triphenyl)phosphanium iodide

Cat. No.: B13141002
CAS No.: 55630-04-1
M. Wt: 542.2 g/mol
InChI Key: PJZRSNUCJQONMR-UHFFFAOYSA-N
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Description

(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide is a chemical compound with the molecular formula C22H19Cl2INOP. It features a phosphonium cation with a triphenylphosphonium group and an iodide anion, along with an acetamido and dichlorovinyl group. This compound is known for its unique properties and reactivity, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide typically involves the reaction of triphenylphosphine with 1-acetamido-2,2-dichlorovinyl chloride in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from the reactions of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield products with different functional groups replacing the dichlorovinyl group, while oxidation reactions can lead to the formation of oxidized derivatives .

Scientific Research Applications

(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide involves its interaction with specific molecular targets and pathways. The compound can act as a phase-transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases. This property enhances the efficiency of various chemical reactions. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-Acetamido-2,2-dichloroethenyl)triphenylphosphanium chloride
  • (1-Acetamido-2,2-dichloroethenyl)triphenylphosphanium bromide

Uniqueness

(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide stands out due to its iodide anion, which imparts unique reactivity and properties compared to its chloride and bromide counterparts. The presence of the iodide anion can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for specific applications .

Properties

CAS No.

55630-04-1

Molecular Formula

C22H19Cl2INOP

Molecular Weight

542.2 g/mol

IUPAC Name

(1-acetamido-2,2-dichloroethenyl)-triphenylphosphanium;iodide

InChI

InChI=1S/C22H18Cl2NOP.HI/c1-17(26)25-22(21(23)24)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,1H3;1H

InChI Key

PJZRSNUCJQONMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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